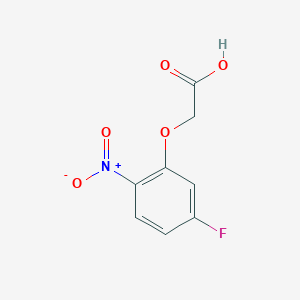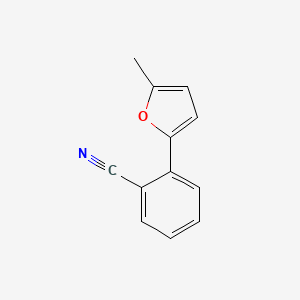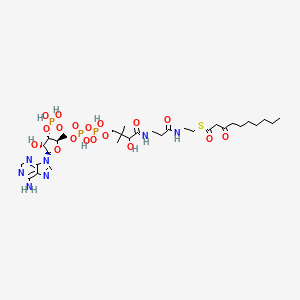
3-酮癸酰辅酶 A
描述
3-Oxodecanoyl-CoA, also known as 3-ketodecanoyl-coa, belongs to the class of organic compounds known as 3-oxo-acyl coas. These are organic compounds containing a 3-oxo acylated coenzyme A derivative. 3-Oxodecanoyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). 3-Oxodecanoyl-CoA has been primarily detected in urine. Within the cell, 3-oxodecanoyl-CoA is primarily located in the cytoplasm. In humans, 3-oxodecanoyl-CoA is involved in the fatty acid metabolism pathway. 3-Oxodecanoyl-CoA is also involved in several metabolic disorders, some of which include the mitochondrial Beta-oxidation OF medium chain saturated fatty acids pathway, long-chain-3-hydroxyacyl-CoA dehydrogenase deficiency (lchad), long chain acyl-CoA dehydrogenase deficiency (lcad), and carnitine palmitoyl transferase deficiency (II).
科学研究应用
结构分析和机理见解
- 晶体结构和机理:分析了过氧化物酶体 3-酮酰基辅酶 A 硫解酶的晶体结构,该酶催化 3-酮酰基辅酶 A 转化为酰基辅酶 A。这项研究提供了对底物结合和酶的反应机制的见解,这对于酵母中的 β-氧化至关重要 (Mathieu 等人,1997 年)。
生物技术和工程
- 生物合成工程:对大肠杆菌菌株进行工程改造,以利用无关的碳源直接合成聚(3-羟基丁酸酯-共-3-羟基戊酸酯)。该研究涉及 3-酮酰基辅酶 A 中间体的形成,展示了这些生物催化剂的工业潜力 (Srirangan 等人,2016 年)。
- 微生物发酵产生羟基链烷酸酯单体:研究了利用基因工程改造的大肠杆菌菌株生产 HA 单体,涉及 3-酮酰基辅酶 A 中间体的形成。这种方法允许直接生产,无需 PHA 水解过程 (Wu 等人,2003 年)。
生化和酶学研究
- 酶的生化特征:对各种酶的研究,例如 β-酮酰基酰基载体蛋白合酶和长链 3-羟基酰基辅酶 A 脱氢酶,提供了它们在脂肪酸生物合成和 β-氧化中的功能见解。这些酶与 3-酮酰基辅酶 A 中间体相互作用,突出了它们在代谢途径中的作用 (Qiu 等人,1999 年),(Carpenter 等人,1992 年)。
方法学进展
- 3-酮酰基辅酶 A 衍生物的制备:开发了一种使用烯酰辅酶 A 水化酶制备 3-酮酰基辅酶 A 硫酯的新方法。该方法避免了复杂的有机合成,并为生成各种 3-酮衍生物提供了一种直接的方法 (Thorpe,1986 年)。
代谢工程
- 工程硫解酶用于碳链延伸:探索了工程 3-酮酰基辅酶 A 硫解酶以用于化学化合物中碳链延伸的潜力。该策略可能允许从简单的辅酶 A 硫酯合成增值化合物 (Liu 等人,2020 年)。
未来方向
作用机制
Target of Action
The primary targets of 3-ketodecanoyl-CoA are enzymes involved in the β-oxidation cycle, specifically the enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase . These enzymes are associated with a multifunctional polypeptide and are located on the large subunit of the fatty acid oxidation complex . They play a crucial role in the breakdown of fatty acids, a process that provides energy for cellular functions.
Mode of Action
3-Ketodecanoyl-CoA interacts with its targets through a series of biochemical reactions. The compound is involved in the Claisen condensation reaction between two acyl-CoAs, catalyzed by the 3-ketoacyl-CoA thiolase (KAT), a member of the thiolase family . This reaction results in the elongation of the carbon chain .
Biochemical Pathways
3-Ketodecanoyl-CoA is a key intermediate in the β-oxidation pathway . This metabolic pathway involves the breakdown of fatty acids into acetyl-CoA, which can then enter the citric acid cycle to produce energy. The conversion of 2-decenoyl-CoA to 3-ketodecanoyl-CoA is catalyzed by the sequential action of the hydratase and dehydrogenase of the complex .
Result of Action
The action of 3-ketodecanoyl-CoA results in the production of energy within cells. By participating in the β-oxidation pathway, it contributes to the breakdown of fatty acids and the generation of acetyl-CoA . This molecule can then enter the citric acid cycle, leading to the production of ATP, the primary energy currency of the cell.
Action Environment
The action of 3-ketodecanoyl-CoA is influenced by various environmental factors within the cell. For instance, the availability of other substrates and cofactors, such as NAD+ and CoA, can affect the efficiency of the β-oxidation pathway . Additionally, the overall metabolic state of the cell, including the balance between energy production and consumption, can also influence the action of 3-ketodecanoyl-CoA.
生化分析
Biochemical Properties
3-Ketodecanoyl-CoA is involved in the beta-oxidation pathway, where it serves as a substrate for medium-chain acyl-CoA dehydrogenase. This enzyme catalyzes the dehydrogenation of 3-ketodecanoyl-CoA, creating a double bond between the alpha and beta carbons . The hydrogen acceptor in this reaction is flavin adenine dinucleotide (FAD), which is reduced to FADH2. Additionally, 3-ketodecanoyl-CoA interacts with other enzymes such as 3-ketoacyl-CoA thiolase, which catalyzes the Claisen condensation reaction between two acyl-CoAs, thereby achieving carbon chain elongation .
Cellular Effects
3-Ketodecanoyl-CoA influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the beta-oxidation cycle, which is essential for energy production in cells. The compound’s role in fatty acid metabolism affects the overall metabolic flux and energy balance within the cell . Additionally, 3-ketodecanoyl-CoA has been shown to interact with enzymes involved in the synthesis of very long-chain fatty acids, impacting the composition of cell membranes and signaling molecules .
Molecular Mechanism
At the molecular level, 3-ketodecanoyl-CoA exerts its effects through binding interactions with various enzymes and biomolecules. It acts as a substrate for medium-chain acyl-CoA dehydrogenase, facilitating the dehydrogenation process in the beta-oxidation pathway . The compound also interacts with 3-ketoacyl-CoA thiolase, which catalyzes the Claisen condensation reaction, leading to carbon chain elongation . These interactions are crucial for maintaining cellular energy homeostasis and metabolic balance.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 3-ketodecanoyl-CoA have been studied to understand its long-term effects on cellular function. The compound is relatively stable under controlled conditions, but its degradation can lead to changes in cellular metabolism over time . In vitro and in vivo studies have shown that prolonged exposure to 3-ketodecanoyl-CoA can affect the beta-oxidation pathway and energy production in cells .
Dosage Effects in Animal Models
The effects of 3-ketodecanoyl-CoA vary with different dosages in animal models. At low doses, the compound supports normal metabolic functions and energy production. At high doses, it can lead to toxic effects and disrupt cellular metabolism . Studies have shown that excessive levels of 3-ketodecanoyl-CoA can cause oxidative stress and damage to cellular components, highlighting the importance of maintaining appropriate dosage levels .
Metabolic Pathways
3-Ketodecanoyl-CoA is a key intermediate in the beta-oxidation pathway, where it undergoes dehydrogenation by medium-chain acyl-CoA dehydrogenase . This process is essential for the breakdown of fatty acids and the production of energy in the form of adenosine triphosphate (ATP). The compound also participates in the synthesis of very long-chain fatty acids, which are important for cell membrane integrity and signaling .
Transport and Distribution
Within cells, 3-ketodecanoyl-CoA is transported and distributed by specific transporters and binding proteins. These molecules facilitate the movement of the compound to various cellular compartments where it is needed for metabolic processes . The localization and accumulation of 3-ketodecanoyl-CoA are regulated by its interactions with enzymes and transporters involved in fatty acid metabolism .
Subcellular Localization
3-Ketodecanoyl-CoA is primarily localized in the mitochondria, where it participates in the beta-oxidation pathway . The compound’s activity and function are influenced by its subcellular localization, as it interacts with mitochondrial enzymes to facilitate energy production. Additionally, 3-ketodecanoyl-CoA may be found in the cytosol and peroxisomes, where it plays a role in fatty acid synthesis and degradation .
属性
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxodecanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N7O18P3S/c1-4-5-6-7-8-9-19(39)14-22(41)60-13-12-33-21(40)10-11-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-18,20,24-26,30,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t20-,24-,25-,26?,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCVXMAPLHSIKY-BOJFXZHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N7O18P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331506 | |
| Record name | 3-ketodecanoyl-CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
935.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Oxodecanoyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
50411-91-1 | |
| Record name | 3-ketodecanoyl-CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Oxodecanoyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-ketodecanoyl-CoA interact with rat peroxisomal multifunctional enzyme type 1 (rMFE1)?
A1: 3-Ketodecanoyl-CoA binds to the hydroxyacyl-CoA dehydrogenase (HAD) active site of rMFE1. This interaction involves residues within the C, D, and E domains of the enzyme. [1] Crystallographic studies have revealed the specific interactions between 3-ketodecanoyl-CoA and the amino acids in these domains, providing insight into the structural basis of substrate recognition and binding. [1, 3, 4]
Q2: What is the significance of capturing both 3-ketodecanoyl-CoA and NAD+ bound to the HAD active site of rMFE1?
A2: Crystallizing rMFE1 with both 3-ketodecanoyl-CoA and NAD+ provides a snapshot of the enzyme in a catalytically relevant state. This allows researchers to visualize the enzyme-substrate-cofactor complex and understand the interactions that facilitate the dehydrogenase reaction. [1, 3, 4] This information is crucial for elucidating the catalytic mechanism of rMFE1 and its role in fatty acid β-oxidation within peroxisomes.
Q3: Does the binding of 3-ketodecanoyl-CoA to rMFE1 induce any conformational changes?
A3: Yes, structural comparisons of rMFE1 in different states suggest that 3-ketodecanoyl-CoA binding leads to domain movements within the enzyme. Notably, the C domain shifts relative to the D/E domains, and the A domain moves with respect to the HAD portion of the enzyme. [1] These conformational changes are likely essential for substrate binding, product release, and overall catalytic efficiency.
Q4: What is the role of the linker helix in rMFE1 activity?
A4: The linker helix in rMFE1, specifically the N-terminal part interacting with domains A and E, appears to act as a hinge. [1] This hinge-like function facilitates the movement of the A domain relative to the HAD portion of the enzyme. This movement is thought to be crucial for the catalytic cycle, potentially influencing substrate access, product release, or domain rearrangements required for subsequent steps in the β-oxidation pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



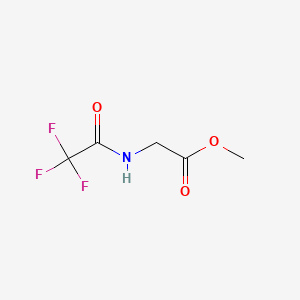

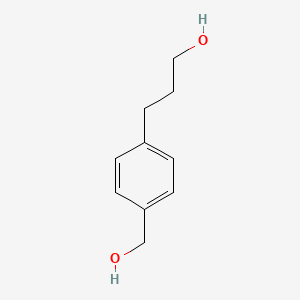
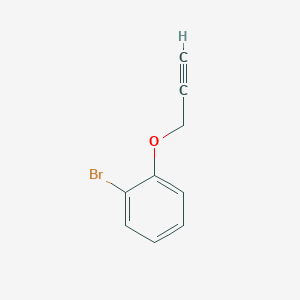
![1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone](/img/structure/B3031480.png)
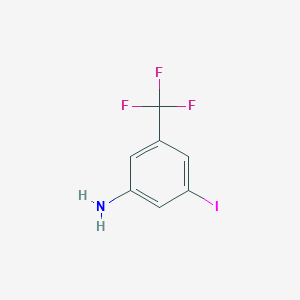
![cis-6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B3031483.png)

